molecular formula C7H12Cl3N3O2 B014704 N-NITROSOTRIS-(2-CHLOROETHYL)UREA CAS No. 69113-01-5

N-NITROSOTRIS-(2-CHLOROETHYL)UREA

Cat. No.: B014704
CAS No.: 69113-01-5
M. Wt: 276.5 g/mol
InChI Key: KIRNCVMRJCUYPS-UHFFFAOYSA-N
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Description

It belongs to the class of nitrosourea compounds, which are known for their potent anticancer activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)- typically involves the reaction of urea with nitrosating agents and chloroethylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The use of advanced technologies and equipment helps in optimizing the reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)- has diverse applications in scientific research:

    Chemistry: It is used in studies involving catalytic reactions and the synthesis of complex organic molecules.

    Biology: It is used to study biological processes and interactions at the molecular level.

    Medicine: It is widely used in chemotherapy for treating various types of cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by alkylating DNA and RNA, leading to the disruption of cellular processes and ultimately cell death. The molecular targets include guanine bases in DNA, which form cross-links that inhibit DNA replication and transcription. The pathways involved include the activation of DNA repair mechanisms and the induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-Nitrosotris(2-chloroethyl)urea: This compound shares similar chemical properties and applications but may differ in its potency and specific uses.

    1,3-Bis(2-chloroethyl)-1-nitrosourea: Another nitrosourea compound with similar anticancer activity but different pharmacokinetic properties.

Uniqueness

Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)- is unique due to its specific chemical structure, which allows it to effectively cross the blood-brain barrier and target brain tumors. Its ability to form cross-links in DNA makes it a potent chemotherapeutic agent.

Biological Activity

N-Nitrosotris-(2-chloroethyl)urea (NTCU) is a potent nitrosamine compound that has garnered attention for its significant biological activity, particularly in the context of carcinogenesis. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of NTCU

NTCU is a derivative of nitrosourea compounds known for their alkylating properties. The chemical structure can be represented as follows:

  • Chemical Formula : C7H12Cl3N3O2C_7H_{12}Cl_3N_3O_2
  • Molecular Weight : 239.55 g/mol

NTCU primarily exerts its biological effects through the following mechanisms:

  • Alkylation of DNA : NTCU induces DNA damage by alkylating guanine residues, leading to mutations and potential carcinogenesis.
  • Induction of Reactive Oxygen Species (ROS) : The compound promotes oxidative stress, contributing to cellular damage and tumorigenesis.
  • Cell Cycle Arrest : NTCU has been shown to induce cell cycle arrest, particularly in the G2/M phase, which is crucial for its antitumor effects .

Carcinogenic Effects

Research indicates that NTCU is a strong carcinogen, particularly linked to lung squamous cell carcinoma (LSCC). Key findings include:

  • Mouse Model Studies : In studies involving various mouse strains, topical application of NTCU resulted in a high incidence of LSCC. For instance, 11 out of 20 mice developed LSCC after 110 weeks of treatment .
  • Strain Sensitivity : Different mouse strains exhibit varying susceptibility to NTCU-induced carcinogenesis. Female mice generally show higher sensitivity compared to males .

Case Studies

  • Histopathological Findings : A study demonstrated that NTCU application leads to distinct histological changes in lung tissue indicative of LSCC progression. The lesions observed mirror the stepwise evolution seen in human cases .
  • Mutation Profiling : Whole genome sequencing of LSCC lesions revealed a high frequency of mutations in key oncogenes such as TP53 and NOTCH1, highlighting the mutagenic potential of NTCU .

In Vitro Studies

In vitro experiments have confirmed the cytotoxic effects of NTCU on various cancer cell lines:

  • Cell Growth Inhibition : NTCU has been shown to inhibit cell proliferation in multiple human tumor cell lines at micromolar concentrations. Flow cytometric analysis indicates that it acts as an antimitotic agent by binding to the colchicine site on β-tubulin .

Data Summary

Study TypeFindingsReference
Mouse Model11/20 mice developed LSCC after 110 weeks
Mutation AnalysisHigh mutation rates in TP53 and NOTCH genes
In VitroCell growth inhibition at micromolar levels
HistopathologyInduction of lung lesions similar to human LSCC

Properties

IUPAC Name

1,1,3-tris(2-chloroethyl)-3-nitrosourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12Cl3N3O2/c8-1-4-12(5-2-9)7(14)13(11-15)6-3-10/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRNCVMRJCUYPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N(CCCl)C(=O)N(CCCl)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219175
Record name Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69113-01-5
Record name Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069113015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is NTCU used in LSCC research?

A: NTCU is a potent carcinogen that induces LSCC in mice, making it a valuable tool for studying this cancer subtype. The tumors generated in this model exhibit a high mutation rate similar to human non-small cell lung cancer, including a similar pattern of nonsynonymous mutations. [] This makes the model particularly relevant for translational research aiming to develop and test new LSCC treatments. []

Q2: Are there differences in NTCU sensitivity across different mouse strains?

A: Yes, research has shown significant variation in NTCU sensitivity among different mouse strains. For example, NIH Swiss mice demonstrate a higher incidence of LSCC and lower mortality compared to Black Swiss and FVB mice when exposed to NTCU. [] This highlights the importance of careful strain selection when designing experiments using this model. Additionally, female mice exhibit a higher grade and incidence of preinvasive lesions and LSCC compared to males. []

Q3: How does LRIG1, a negative regulator of EGFR, factor into NTCU-induced LSCC?

A: Research suggests that LRIG1 plays a crucial role in airway homeostasis. [, ] LRIG1 is expressed by a subset of airway basal cells, which are believed to be the origin of LSCC. [] Studies using Lrig1 EGFP-ires-CreERT2 mice have shown that LRIG1-expressing basal cells demonstrate increased colony-forming capacity, spheroid formation, and proliferation compared to LRIG1-negative cells. [, ] Furthermore, in a murine model, LRIG1 loss promotes larger lesion development following NTCU application. [] This suggests that LRIG1 loss might contribute to LSCC development by disrupting normal airway homeostasis and promoting uncontrolled cell proliferation.

Q4: What are the limitations of using NTCU in LSCC research?

A4: While NTCU provides a valuable model for LSCC, it's essential to acknowledge its limitations.

  • Toxicity: NTCU is a highly toxic compound, and different doses impact mortality rates in mice. [] Researchers need to balance model accuracy with ethical considerations regarding animal welfare.
  • Investigating the role of immune system components, such as γδ T cells, in the tumor microenvironment during NTCU-induced LSCC development. []

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